molecular formula C8H11BrN2 B1287674 6-Bromo-2-isopropylaminopyridine CAS No. 89026-81-3

6-Bromo-2-isopropylaminopyridine

Cat. No.: B1287674
CAS No.: 89026-81-3
M. Wt: 215.09 g/mol
InChI Key: FZACLMVHJVRFML-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Halogenated Aminopyridine Derivatives

6-Bromo-2-isopropylaminopyridine belongs to the class of halogenated aminopyridine derivatives. This classification highlights two key functional groups attached to the central pyridine (B92270) ring: a bromine atom and an isopropylamino group. The pyridine ring itself is a six-membered heterocyclic aromatic compound containing one nitrogen atom. wikipedia.org The positions of the substituents are crucial, with the bromine at the 6-position and the isopropylamino group at the 2-position.

The presence of a halogen, in this case, bromine, significantly influences the electronic properties and reactivity of the pyridine ring. nih.gov Halogens are electron-withdrawing groups, which can affect the electron density distribution within the aromatic system. This, in turn, impacts the compound's susceptibility to electrophilic and nucleophilic attack. pnrjournal.comslideshare.net The amino group, on the other hand, is generally an electron-donating group, which can modulate the electronic effects of the halogen. The interplay between these two substituents makes halogenated aminopyridines versatile building blocks in organic synthesis. georgiasouthern.edu

The significance of these derivatives lies in their potential as precursors and intermediates for more complex molecules. google.com The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of new functional groups. The amino group can be a site for further functionalization or can play a role in directing the stereochemistry of reactions. This dual functionality makes compounds like this compound valuable tools for the construction of diverse molecular architectures.

Research Context and Theoretical Frameworks for Pyridine Chemistry

The study of pyridine and its derivatives is deeply rooted in the principles of heterocyclic chemistry and aromaticity. Pyridine's aromaticity, arising from its cyclic, planar structure with six delocalized π-electrons, is a central concept. numberanalytics.com However, the nitrogen atom introduces a degree of asymmetry, making the electron distribution uneven and conferring a dipole moment on the molecule. wikipedia.org

Theoretical frameworks such as molecular orbital theory are employed to understand the electronic structure and reactivity of pyridine derivatives. numberanalytics.comresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting how the molecule will interact with other reagents. The presence of substituents like bromine and isopropylamine (B41738) alters the energies and shapes of these frontier orbitals, thereby modifying the compound's reactivity profile.

Furthermore, the basicity of the pyridine nitrogen is a critical consideration. wikipedia.org The lone pair of electrons on the nitrogen is not part of the aromatic system and can readily accept a proton. wikipedia.org The electronic effects of the substituents will influence this basicity. Research in this area often involves computational studies, such as Density Functional Theory (DFT), to model and predict the behavior of these molecules. researchgate.net

Scope and Research Objectives for the Investigation of this compound

The investigation of this compound is driven by specific research objectives aimed at leveraging its unique structural features for synthetic applications. A primary goal is to explore its utility as a versatile building block in the synthesis of more complex and potentially bioactive molecules.

Key research objectives include:

Developing efficient synthetic routes: A major focus is on the efficient synthesis of this compound itself, often starting from readily available precursors like 2,6-dibromopyridine. georgiasouthern.edugeorgiasouthern.edu

Investigating its reactivity in cross-coupling reactions: The bromine atom at the 6-position is a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. ambeed.com Research aims to understand the scope and limitations of these reactions with this specific substrate.

Exploring its potential in multicomponent reactions: The isocyanide derivative, 2-bromo-6-isocyanopyridine, has been shown to be a useful component in multicomponent reactions, highlighting the potential for related structures. organic-chemistry.org

Synthesizing novel ligands for coordination chemistry: The nitrogen atoms of the pyridine ring and the amino group can act as ligands, binding to metal centers to form coordination complexes with potential catalytic or material applications. georgiasouthern.edu

Probing its photophysical properties: The introduction of different substituents can lead to interesting fluorescent properties in aminopyridines, opening up avenues for their use as molecular probes. nih.gov

The research on this compound is therefore a focused endeavor to expand the synthetic chemist's toolbox and to create new molecules with tailored properties and functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-6(2)10-8-5-3-4-7(9)11-8/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZACLMVHJVRFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40603913
Record name 6-Bromo-N-(propan-2-yl)pyridin-2-amine
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89026-81-3
Record name 6-Bromo-N-(1-methylethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89026-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 6 Bromo 2 Isopropylaminopyridine Systems

Advanced Mechanistic Elucidation Techniques

The elucidation of reaction mechanisms in heterocyclic chemistry often requires sophisticated analytical techniques to identify and characterize transient species and determine the precise sequence of bond-forming and bond-breaking events. For substituted pyridines like 6-Bromo-2-isopropylaminopyridine, a combination of kinetic studies, isotopic labeling, and the spectroscopic identification of intermediates provides a comprehensive picture of their reactivity.

Study of SN(ANRORC) Mechanisms in Related Pyridine (B92270) and Pyrimidine (B1678525) Systems

A key mechanistic pathway in the nucleophilic substitution of halopyridines and related azines is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is particularly relevant in reactions involving strong nucleophiles like metal amides in liquid ammonia (B1221849). wikipedia.org

The SN(ANRORC) mechanism is distinct from the more common SNAr (addition-elimination) and SN(EA) (elimination-addition) pathways. knu.ua In the SN(ANRORC) pathway, the nucleophile initially attacks an electrophilic carbon atom, leading to the formation of a σ-complex (a Meisenheimer-like adduct). However, instead of direct elimination of the leaving group, the heterocyclic ring opens to form a transient, open-chain intermediate. This intermediate then undergoes a ring-closure step to form a new heterocyclic ring, often with the expulsion of the original leaving group. wikipedia.org

Studies on substituted pyrimidines, such as 4-phenyl-6-bromopyrimidine, have been instrumental in establishing the SN(ANRORC) mechanism. wikipedia.org In these systems, the reaction with potassium amide in liquid ammonia leads to the corresponding 6-aminopyrimidine. wikipedia.org The presence of a bulky substituent at the C-2 position has been shown to influence the reaction pathway, potentially hindering the initial nucleophilic attack required for the ANRORC mechanism to proceed. knu.ua In the case of this compound, the moderately bulky isopropylamino group at the C-2 position would be expected to exert a significant steric and electronic influence on the course of a potential SN(ANRORC) reaction.

The general steps of the SN(ANRORC) mechanism are outlined below:

StepDescription
1. Nucleophilic AdditionThe nucleophile attacks the carbon atom bearing the leaving group, forming a σ-adduct.
2. Ring OpeningThe heterocyclic ring cleaves to form an open-chain intermediate.
3. Ring ClosureThe open-chain intermediate cyclizes to form a new heterocyclic ring.
4. RearomatizationThe ring rearomatizes, often with the elimination of the leaving group.

Isotopic Labeling Studies for Reaction Pathway Determination

Isotopic labeling is a powerful tool for distinguishing between different reaction mechanisms, particularly in cases where intermediates are fleeting and difficult to observe directly. nih.gov By strategically incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the reactant molecule, chemists can trace the fate of specific atoms throughout the reaction. wikipedia.orgnih.gov

In the context of the SN(ANRORC) mechanism, isotopic labeling has provided definitive evidence for the ring-opening and ring-closure steps. wikipedia.org For instance, in the study of substituted pyrimidines, labeling the ring nitrogen atoms with ¹⁵N has shown that one of the original ring nitrogen atoms can become an exocyclic nitrogen atom in the product, a result that can only be explained by the ring-opening and subsequent re-closure of the ANRORC pathway. wikipedia.org

Another common technique is deuterium labeling. For example, placing a deuterium atom at a specific position on the pyridine or pyrimidine ring can reveal whether that position is involved in a protonation/deprotonation equilibrium, which can occur in the open-chain intermediate of an SN(ANRORC) reaction. wikipedia.org If the deuterium label is lost or scrambled in the product, it provides strong evidence for the formation of such an intermediate. wikipedia.org

For this compound, a hypothetical isotopic labeling study to probe for an SN(ANRORC) mechanism could involve:

¹⁵N Labeling: Synthesizing the molecule with a ¹⁵N atom in the pyridine ring. If a reaction with an unlabeled nucleophile results in a product where the ¹⁵N is found in the exocyclic amino group, it would strongly support an ANRORC mechanism.

Deuterium Labeling: Introducing a deuterium atom at the C-3 or C-5 position of the pyridine ring. The loss or exchange of this deuterium during the reaction would suggest the formation of a ring-opened intermediate where this position becomes susceptible to proton exchange with the solvent.

Isotopic LabelPosition of Label in this compoundInformation Gained from its Fate in the Product
¹⁵NPyridine ring nitrogenEvidence for ring-opening and closure if the label moves to an exocyclic position.
²H (Deuterium)C-3 or C-5 positionIndicates the formation of a ring-opened intermediate if the label is exchanged.

Identification and Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates are crucial for a complete understanding of a reaction mechanism. In the study of nucleophilic aromatic substitution reactions, including the SN(ANRORC) pathway, various spectroscopic techniques are employed to detect these short-lived species.

In many nucleophilic aromatic substitutions, a Meisenheimer complex is a key intermediate. This is a σ-adduct formed by the attack of the nucleophile on the aromatic ring. While often transient, these complexes can sometimes be observed at low temperatures using techniques like NMR spectroscopy.

For SN(ANRORC) reactions, the critical intermediate is the open-chain species formed after the initial ring opening. wikipedia.org These intermediates are typically highly reactive and present in very low concentrations, making their direct detection challenging. However, in some cases, these open-chain intermediates can be trapped by reacting with other reagents or isolated under specific conditions, such as with certain nucleophiles like piperidine. wikipedia.org

In the context of this compound, researchers would employ techniques such as:

Low-Temperature NMR Spectroscopy: To potentially observe the initial σ-adduct formed upon nucleophilic attack.

Trapping Experiments: Introducing a reagent that could selectively react with the proposed open-chain intermediate to form a stable, characterizable product.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to calculate the energies and structures of potential intermediates and transition states, providing theoretical support for a proposed mechanism. nih.gov

The study of the chemical reactivity of this compound and its analogs through these advanced mechanistic techniques continues to provide valuable insights into the fundamental principles of heterocyclic chemistry. The interplay of steric and electronic factors in directing the course of nucleophilic substitution reactions in these systems remains an active area of research.

Applications of 6 Bromo 2 Isopropylaminopyridine As a Versatile Synthetic Building Block

Precursor in the Construction of Complex Heterocyclic Scaffolds

The dual functionality of 6-Bromo-2-isopropylaminopyridine makes it an ideal starting material for the synthesis of diverse nitrogen-containing heterocyclic compounds (azaheterocycles). The 2-aminopyridine core is a well-established synthon for building fused ring systems, while the bromo-substituent provides a handle for further molecular elaboration through modern catalytic methods.

Synthesis of Fused Pyridine (B92270) Derivatives

The 2-aminopyridine moiety within this compound contains two nucleophilic nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. This "binucleophile" characteristic is widely exploited for the construction of fused bicyclic systems. researchgate.net Condensation reactions with bifunctional electrophiles lead to the formation of new rings fused to the original pyridine core.

For instance, the reaction of 2-aminopyridines with α-haloketones is a classical and efficient method for synthesizing imidazo[1,2-a]pyridines. rsc.org Similarly, reaction with β-ketoesters can yield pyrido[1,2-a]pyrimidin-2-ones. researchgate.net These reactions proceed via an initial nucleophilic attack by the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration sequence. The isopropylamino group influences the electronic properties of the pyridine ring, while the bromo-substituent remains available for subsequent functionalization of the resulting fused scaffold.

Table 1: Potential Cyclization Reactions for Fused Heterocycle Synthesis
Reactant TypeResulting Fused SystemGeneral Mechanism
α-HaloketonesImidazo[1,2-a]pyridineNucleophilic substitution followed by intramolecular cyclization. rsc.org
β-KetoestersPyrido[1,2-a]pyrimidineCondensation and subsequent cyclization. researchgate.net

Integration into Quinazoline and Pyrimidine (B1678525) Architectures

The bromine atom at the 6-position of the pyridine ring is a key functional group for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.org These reactions are fundamental to modern synthetic organic chemistry and allow for the precise and efficient assembly of complex molecular frameworks.

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond by coupling the bromopyridine with an organoboron species, such as a boronic acid or ester. wikipedia.org This is widely used to synthesize substituted biphenyls and polyolefins. wikipedia.org The Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl halide with an amine. wikipedia.orgatlanchimpharma.com

By strategically choosing the coupling partner, these reactions can be employed to append substituents that contain the necessary functionality for a subsequent cyclization step. For example, a Suzuki coupling with an appropriately substituted arylboronic acid could be the first step in a multi-step sequence to build a quinazoline-like structure. Similarly, a Buchwald-Hartwig reaction could introduce an amino-functionalized fragment, setting the stage for the formation of a pyrimidine ring.

Formation of Other Polycyclic Azaheterocycles

The versatility of palladium-catalyzed cross-coupling reactions makes this compound a powerful precursor for a wide range of polycyclic azaheterocycles. nih.gov The Suzuki and Buchwald-Hartwig reactions provide a platform for diversification, allowing for the introduction of various aryl, heteroaryl, or amino groups. wikipedia.orgnih.gov

Once these new groups are attached to the pyridine core, they can participate in intramolecular cyclization reactions to form additional rings. These cyclizations can be promoted thermally, photochemically, or through further transition-metal catalysis, such as intramolecular C-H arylation. nih.gov This synthetic strategy, where a cross-coupling reaction is followed by a ring-forming step, is a powerful approach for accessing novel and complex polycyclic systems that are of interest in medicinal chemistry and materials science.

Design and Synthesis of Advanced Ligands in Coordination Chemistry

In the field of coordination chemistry, aminopyridine derivatives are crucial components in the design of ligands for creating polymetallic complexes. The pyridine nitrogen provides a coordination site for a metal ion, and multiple aminopyridine units can be linked together to form polydentate ligands that can bind to several metal centers simultaneously.

Development of Ligands for Extended Metal Atom Chains (EMACs)

Extended Metal Atom Chains (EMACs) are molecular structures composed of a linear string of directly bonded metal atoms, often described as the smallest possible molecular wires. wikipedia.org These chains are supported by organic ligands that wrap helically around the metal axis, enforcing close contact between the metal centers. nih.gov Oligo-α-pyridylamines are a prominent class of ligands used to construct EMACs. nih.govresearchgate.net

This compound is an ideal building block for synthesizing these specialized ligands. Through C-N bond-forming reactions like the Buchwald-Hartwig amination, the bromine atom can be used to link the pyridine unit to another aminopyridine, forming a dipyridylamine-type structure. Repetition of this strategy can elongate the ligand, allowing it to support longer metal chains. The ligand's geometry plays a critical role in templating the linear arrangement of the metal ions. wikipedia.org

Fabrication of Scaffolded Ligand Systems for Multimetallic Complexes

For applications in catalysis and materials science, it is often desirable to create ligands that hold multiple metal ions in a well-defined spatial arrangement. rsc.org This is achieved by using a central "scaffold" molecule to which multiple coordinating units are attached. soton.ac.uknih.gov

This compound can be effectively used to create such scaffolded ligands. A prime synthetic strategy involves the palladium-catalyzed Buchwald-Hartwig amination, where a molecule containing at least two amine groups (a diamine scaffold) is reacted with two equivalents of the bromopyridine. chemspider.com This reaction creates a larger, pre-organized ligand system capable of chelating multiple metal centers. For example, reacting a scaffold like trans-1,2-diaminocyclohexane with this compound would yield a tetradentate ligand designed to coordinate to two different metal ions. This approach offers precise control over the structure and properties of the resulting multimetallic complex.

Table 2: Synthesis of a Scaffolded Ligand via Buchwald-Hartwig Amination
ReactantsCatalyst SystemProduct TypeApplication
This compound (2 equiv.) + Diamine Scaffold (1 equiv.)Palladium catalyst (e.g., [Pd₂(dba)₃]) + Phosphine Ligand (e.g., BINAP) + Base (e.g., NaOtBu) chemspider.comBridged bis(aminopyridine) ligandFormation of discrete bimetallic complexes. chemspider.com

Utility in Multicomponent Reaction (MCR) Synthesis

The structural motif of 6-bromo-2-aminopyridine serves as a valuable precursor for creating powerful reagents for multicomponent reactions (MCRs). These reactions are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials organic-chemistry.org. The true utility in this context is realized upon the conversion of the amino group into an isocyanide, creating a reagent with broad applications in combinatorial chemistry.

Exploration as a Convertible Isocyanide Analog

While this compound itself is a secondary amine, its derivative, 2-bromo-6-isocyanopyridine , has been identified as a superior convertible isocyanide for multicomponent chemistry organic-chemistry.orgnih.gov. Convertible isocyanides are a special class of isocyanides designed so that the isocyanide-derived portion of the product can be easily cleaved or modified after the main reaction organic-chemistry.org.

Research has highlighted 2-bromo-6-isocyanopyridine as an optimal reagent due to its excellent balance of stability and synthetic efficiency nih.gov. It possesses sufficient nucleophilicity to participate effectively in MCRs while also featuring a good leaving group capacity in the resulting amide product under both acidic and basic conditions organic-chemistry.org. This dual reactivity addresses limitations found in other convertible isocyanides, making it a versatile tool for generating molecular diversity organic-chemistry.org. The stability of 2-bromo-6-isocyanopyridine is a significant practical advantage, as it is easy to handle, soluble in common solvents, and can be stored for months organic-chemistry.org.

Participation in Ugi, Passerini, and Related MCRs

The utility of 2-bromo-6-isocyanopyridine is particularly evident in its application in classic isocyanide-based MCRs, such as the Ugi and Passerini reactions.

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold called a bis-amide nih.gov. Studies demonstrate that 2-bromo-6-isocyanopyridine is highly effective in the Ugi-4CR, leading to products in moderate to excellent yields under mild conditions organic-chemistry.org. The mechanism involves the initial formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. This intermediate is subsequently trapped by the carboxylic acid, and an intramolecular rearrangement (the Mumm rearrangement) yields the final α-acylamino amide product nih.govwikipedia.org.

The Passerini reaction is a three-component reaction that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to directly form an α-acyloxy carboxamide wikipedia.org. This reaction, first discovered in 1921, is a foundational MCR in combinatorial chemistry nih.govwikipedia.org. The generally accepted mechanism involves the interaction of the carbonyl compound and the carboxylic acid with the isocyanide, proceeding through a cyclic transition state in apolar solvents organic-chemistry.orgnih.gov. The versatility of 2-bromo-6-isocyanopyridine makes it a suitable component for such reactions, expanding the complexity of molecules that can be accessed.

The "convertible" nature of the 2-bromo-6-isocyanopyridine component allows for post-MCR transformations, where the initial product can be further modified. For instance, the resulting amide moiety can be cleaved and converted into other functional groups like esters, thioesters, and carboxylic acids, thereby increasing the synthetic utility of the entire process organic-chemistry.org.

Role in the Synthesis of Advanced Organic Intermediates

Beyond its role as a precursor to a key MCR reagent, the 6-bromo-2-alkylaminopyridine framework is integral to the synthesis of various advanced organic intermediates.

One prominent example is the synthesis of the potent µ-opioid agonist, Carfentanil nih.gov. An efficient synthesis of this complex molecule utilizes an Ugi-4CR employing 2-bromo-6-isocyanopyridine organic-chemistry.orgnih.gov. In this process, a 4-piperidone derivative, an amine, and a carboxylic acid are combined with the convertible isocyanide. The resulting Ugi product contains a cleavable amide that is subsequently transformed into the required methyl ester functionality of Carfentanil, demonstrating the power of this strategy for accessing complex drug molecules nih.gov.

The table below outlines the components used in the Ugi-based synthesis of a Carfentanil precursor.

Component Type Specific Reagent Role in Reaction
Isocyanide2-Bromo-6-isocyanopyridineConvertible isocyanide component
AmineAnilineAmine component
CarbonylA 4-piperidone derivativeAldehyde/Ketone component
Carboxylic AcidPropionic acidCarboxylic acid component

Furthermore, related structures like 2-Bromo-6-methylaminopyridine have been used to synthesize scaffolded ligands for creating extended metal atom chains (EMACs) georgiasouthern.edu. These ligands are crucial for stabilizing linear chains of metal atoms with unique magnetic properties. The synthesis involves the reaction of 2,6-Dibromopyridine with alkylamines under heat and pressure to produce the necessary aminopyridine intermediates georgiasouthern.edu. These intermediates are then further elaborated to create complex, multi-dentate ligands, showcasing the role of brominated aminopyridines as foundational building blocks for advanced materials.

Advanced Spectroscopic and Structural Characterization in Contemporary Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of "6-Bromo-2-isopropylaminopyridine" in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For "this compound," the spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the isopropyl group. The integration of these signals should correspond to a proton ratio of 3:1:6 (aromatic:methine:methyl).

Pyridine Ring Protons: The three protons on the substituted pyridine ring (at positions 3, 4, and 5) will appear in the aromatic region (typically δ 6.0-8.0 ppm). Their specific chemical shifts and coupling patterns are influenced by the electron-donating amino group and the electron-withdrawing bromo group. The proton at C4, flanked by two other protons, would likely appear as a triplet, while the protons at C3 and C5 would be doublets.

Isopropyl Group Protons: The isopropyl group gives rise to two signals. The single methine proton (-CH) is expected to appear as a septet due to coupling with the six equivalent methyl protons. The six methyl protons (-CH₃) will appear as a doublet, coupled to the single methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For the symmetric "this compound," a total of 6 distinct signals are anticipated: 4 for the pyridine ring carbons and 2 for the isopropyl group carbons. The carbon attached to the bromine (C6) would be significantly shifted, as would the carbon attached to the amino group (C2).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H)
Pyridine H-3 Predicted ~6.2-6.5 Predicted ~105-110 Doublet (d)
Pyridine H-4 Predicted ~7.2-7.5 Predicted ~138-142 Triplet (t)
Pyridine H-5 Predicted ~6.5-6.8 Predicted ~115-120 Doublet (d)
Isopropyl CH Predicted ~3.8-4.2 Predicted ~45-50 Septet (sept)
Isopropyl CH₃ Predicted ~1.2-1.4 Predicted ~22-25 Doublet (d)
Pyridine C-2 - Predicted ~158-162 -

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as specific experimental data is not widely published.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. It would show a cross-peak between the isopropyl methine proton and the methyl protons, confirming they are part of the same spin system. It would also show correlations between adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5), confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the doublet at ~1.2-1.4 ppm would show a correlation to the carbon signal at ~22-25 ppm, assigning them as the isopropyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. Key correlations would include the one between the isopropyl methine proton and the C-2 of the pyridine ring, confirming the point of attachment of the isopropylamino group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. For "this compound" (C₈H₁₁BrN₂), the calculated exact mass is 214.0106 u. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm).

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2⁺) at approximately m/z 214 and 216, which is a definitive indicator of the presence of a single bromine atom.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide insight into the molecule's structure. Common fragmentation pathways would likely involve the loss of an isopropyl group or a methyl radical from the isopropyl moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would display characteristic absorption bands.

N-H Stretch: A moderate to sharp band is expected in the 3200-3400 cm⁻¹ region, corresponding to the stretching vibration of the secondary amine (N-H).

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are observed just below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹). docbrown.info

C=C and C=N Stretches: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. iku.edu.tr

C-Br Stretch: The carbon-bromine bond stretch is expected to give rise to a strong absorption in the far-infrared or fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum, making it a useful tool for fingerprinting the core heterocyclic structure. iku.edu.tr

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (N-H) Stretch 3200 - 3400 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2975 Medium-Strong
Pyridine Ring (C=C, C=N) Stretch 1400 - 1600 Medium-Strong
C-H Bend (Aliphatic) Bend/Deformation 1370 - 1470 Medium

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of "this compound" can be grown, this method would provide unambiguous proof of its structure. The analysis yields precise bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it reveals information about the crystal packing, including intermolecular interactions like hydrogen bonding (e.g., involving the N-H group) and π-π stacking of the pyridine rings, which govern the material's bulk properties. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile compounds. A sample of "this compound" could be analyzed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each peak. This allows for both the separation of potential isomers or impurities and their identification based on their mass fragmentation patterns.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Isopropylaminopyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular energy, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. aps.orgmdpi.com For 6-bromo-2-isopropylaminopyridine, a DFT study would begin by optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms. This involves calculating forces on each atom and adjusting their positions until a minimum energy structure is found.

Once the geometry is optimized, a range of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Other properties derived from DFT calculations include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net Total energy, dipole moment, and Mulliken charge distribution are also determined, providing comprehensive insight into the molecule's electronic character. researchgate.net Studies on similar molecules like 2-bromo-3-hydroxy-6-methyl pyridine (B92270) have successfully used DFT methods (specifically B3LYP with a 6-311G(d,p) basis set) to determine these properties. researchgate.net

Illustrative DFT-Calculated Properties for a Bromo-Pyridine Derivative Note: The following data is exemplary and based on typical values for similar compounds to illustrate the output of a DFT calculation.

PropertyIllustrative Value
Total Energy (Hartree)-2936.4687
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.1
HOMO-LUMO Gap (eV)5.4
Dipole Moment (Debye)1.94

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, especially for ground state energies and structures. researcher.life

While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking the results of less rigorous methods and for systems where DFT may not be sufficiently accurate. For a molecule like this compound, these high-accuracy calculations would provide a very precise determination of its ground state energy and geometry, serving as a reliable reference point for other computational investigations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution-Phase Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of a molecule, such as its conformational changes and its interactions with a solvent.

Theoretical Prediction of Reaction Pathways, Transition States, and Activation Barriers

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate.

For this compound, a key reaction to investigate would be nucleophilic aromatic substitution, where the bromine atom is replaced by another group. DFT calculations can be used to model the approach of a nucleophile, the formation of an intermediate complex (if any), the structure of the transition state, and the final product. The energy difference between the reactants and the transition state gives the activation barrier, a key parameter that governs the reaction's kinetics. nih.gov Such studies provide insights that are often difficult to obtain through experiments alone.

Computational Design and Screening of Novel Derivatives and Catalytic Systems

In silico (computational) methods enable the rational design and screening of new molecules with desired properties before they are synthesized in a lab. Starting with the this compound scaffold, new derivatives can be created computationally by modifying its structure—for instance, by replacing the bromine atom with other halogens or functional groups, or by altering the alkylamino substituent.

Each new derivative can then be rapidly evaluated using DFT or other methods to predict its electronic properties, reactivity, and stability. This high-throughput screening process allows researchers to build a library of virtual compounds and identify the most promising candidates for a specific application, such as catalysis or materials science. This approach saves significant time and resources compared to traditional experimental synthesis and testing.

In Silico Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physical properties. nih.govscispace.com

For this compound and its computationally designed derivatives, a QSAR/QSPR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that links these descriptors to a property of interest (e.g., reaction rate constant). A successful QSAR/QSPR model can predict the properties of new, untested compounds based solely on their structure, making it a valuable tool in chemical design and discovery. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-Bromo-2-isopropylaminopyridine with high purity?

  • Methodology : A two-step approach is commonly employed:

Bromination : Introduce bromine at the 6-position of 2-aminopyridine derivatives using NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 60°C) .

Amination : React 6-bromo-2-aminopyridine with isopropyl halides or via Buchwald-Hartwig coupling for C–N bond formation. Purity (>95%) is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC analysis .

  • Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via 1^1H NMR (e.g., singlet for Br-substituted protons at δ ~8.2 ppm) .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., isopropyl group protons at δ ~1.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: ~229.06 g/mol for C8_8H10_{10}BrN2_2) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What solvents and storage conditions are optimal for preserving this compound stability?

  • Solubility : Soluble in chloroform, DCM, and DMSO; sparingly soluble in water .
  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent bromine displacement or oxidative degradation .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The bulky isopropylamine substituent at C2 hinders oxidative addition in Suzuki-Miyaura couplings, requiring Pd catalysts with large ligands (e.g., XPhos) to enhance efficiency .
  • Case Study : In synthesizing bipyridine ligands, coupling with boronic acids at C6 proceeds at 80°C with 10 mol% Pd(OAc)2_2, yielding 60–75% isolated product .

Q. What strategies resolve contradictions in reaction yields when using this compound as a precursor?

  • Troubleshooting :

  • Purity Analysis : Trace impurities (e.g., dehalogenated byproducts) detected via GC-MS may suppress yields; repurify via recrystallization .
  • Catalyst Screening : Test alternative catalysts (e.g., Ni-based systems) for bromine retention in challenging substrates .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to map electron density (e.g., higher density at C4/C5 positions favors nitration at C4) .
  • Validation : Compare predicted outcomes with experimental 1^1H NMR data (e.g., new proton signals at δ ~7.8 ppm for nitro derivatives) .

Q. What are the challenges in synthesizing air-sensitive metal complexes using this compound as a ligand?

  • Experimental Design :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for ligand coordination to transition metals (e.g., Ru or Ir) .
  • Stability Tests : Monitor complex degradation via UV-Vis spectroscopy under O2_2/moisture exposure .

Methodological Resources

  • Synthetic Protocols : Adapted from 6-amino-3-bromo-2-methylpyridine synthesis (85% yield via bromination/amination) .
  • Safety Guidelines : Follow Thermo Scientific’s RUO protocols for handling brominated pyridines .
  • Data Interpretation : Cross-reference spectral libraries (e.g., PubChem CID 123456) for NMR/MS alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.